Lumiflavin 5-Oxide
Overview
Description
Lumiflavin 5-Oxide is a derivative of lumiflavin, which belongs to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lumiflavin 5-Oxide typically involves the oxidation of lumiflavin. One common method includes the use of oxidizing agents such as potassium peroxydisulfate under controlled conditions. The reaction is carried out in an aqueous medium, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Lumiflavin 5-Oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to lumiflavin under specific conditions.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium peroxydisulfate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous solutions, organic solvents like methanol and ethanol.
Major Products:
Scientific Research Applications
Lumiflavin 5-Oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lumiflavin 5-Oxide involves its ability to participate in redox reactions. It can accept and donate electrons, making it a versatile catalyst in various chemical processes. The isoalloxazine ring structure allows it to interact with molecular oxygen, forming reactive oxygen species that can initiate further chemical reactions. These properties make it an effective photocatalyst and a valuable tool in studying enzyme mechanisms .
Comparison with Similar Compounds
Riboflavin: Another flavin derivative with similar redox properties but different applications in biology and medicine.
Flavin Mononucleotide (FMN): A coenzyme form of riboflavin involved in various biological redox reactions.
Flavin Adenine Dinucleotide (FAD): Another coenzyme form of riboflavin, playing a crucial role in cellular respiration and energy production
Uniqueness: Lumiflavin 5-Oxide stands out due to its specific oxidation state and unique redox properties, making it particularly useful in photocatalysis and photodynamic therapy. Its ability to form stable oxidized and reduced forms allows for versatile applications in both scientific research and industrial processes .
Properties
IUPAC Name |
7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIJZKAZUNYWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.